Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate
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Overview
Description
Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate is a chemical compound with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol It is a derivative of betulinic acid and belongs to the lupane-type triterpenoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate typically involves the oxidation of betulin or betulinic acid. One common method includes the use of ruthenium tetroxide (RuO4) as an oxidizing agent in a biphasic solvent system of ethyl acetate (EtOAc) and water (H2O) . The reaction conditions involve stirring a suspension of betulin in EtOAc, followed by the dropwise addition of a solution of sodium periodate (NaIO4) in water. The mixture is then left undisturbed overnight to complete the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . Additionally, it may exert its effects by modulating the expression of genes related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A precursor to methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate with similar biological activities.
Platanic Acid: Another lupane-type triterpenoid with comparable chemical properties.
Betulin: A naturally occurring triterpenoid alcohol that can be oxidized to form this compound.
Uniqueness
This compound is unique due to its specific structural features and the presence of both hydroxyl and keto functional groups.
Properties
CAS No. |
4356-32-5 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C30H48O4/c1-18(31)19-10-15-30(25(33)34-7)17-16-28(5)20(24(19)30)8-9-22-27(4)13-12-23(32)26(2,3)21(27)11-14-29(22,28)6/h19-24,32H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 |
InChI Key |
ZHIVKEAQDLRABF-FZFNOLFKSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC |
Origin of Product |
United States |
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